3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of a cyclopropane precursor with a fluorinating agent under controlled conditions to introduce the fluorine atoms. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by fluorination. The process is optimized to ensure high efficiency and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and enzyme interactions.
Mechanism of Action
The mechanism by which 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets. This can lead to changes in enzyme activity, receptor binding, and overall cellular responses. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,1-Difluorocyclopropane: Another fluorinated cyclopropane derivative with similar structural features.
3,3-Difluoropyrrolidine: A fluorinated pyrrolidine compound with comparable properties.
Uniqueness: 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol is unique due to its specific substitution pattern and the presence of two hydroxymethyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
[(1R,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2/t3-,4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYJIMLAIWGZHF-ZXZARUISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C1(F)F)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H](C1(F)F)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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